BenchChemオンラインストアへようこそ!

(S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Carbapenem antibiotic synthesis Chiral pyrrolidine intermediate Stereospecific drug manufacturing

(S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 193269-79-3) is a chiral, orthogonally protected pyrrolidine-3-glycinamide building block featuring a tert-butyloxycarbonyl (Boc) protecting group at the pyrrolidine nitrogen and a free primary amine on the glycinamide side chain. With a molecular formula of C₁₁H₂₁N₃O₃ and molecular weight of 243.30 g·mol⁻¹, this (S)-configured scaffold serves as a key intermediate in the synthesis of 1β-methylcarbapenem antibiotics, notably Tomopenem (CS-023), where the 3(S) stereochemistry is a critical structural determinant of downstream antibacterial activity.

Molecular Formula C11H21N3O3
Molecular Weight 243.3 g/mol
CAS No. 193269-79-3
Cat. No. B3249324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS193269-79-3
Molecular FormulaC11H21N3O3
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)NC(=O)CN
InChIInChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-5-4-8(7-14)13-9(15)6-12/h8H,4-7,12H2,1-3H3,(H,13,15)/t8-/m0/s1
InChIKeyBQNSQKNGVKRSAL-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 193269-79-3) Matters for Chiral Building Block Procurement


(S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 193269-79-3) is a chiral, orthogonally protected pyrrolidine-3-glycinamide building block featuring a tert-butyloxycarbonyl (Boc) protecting group at the pyrrolidine nitrogen and a free primary amine on the glycinamide side chain . With a molecular formula of C₁₁H₂₁N₃O₃ and molecular weight of 243.30 g·mol⁻¹, this (S)-configured scaffold serves as a key intermediate in the synthesis of 1β-methylcarbapenem antibiotics, notably Tomopenem (CS-023), where the 3(S) stereochemistry is a critical structural determinant of downstream antibacterial activity [1]. Its dual functionality—Boc-protected cyclic amine and free aminoacetyl handle—enables sequential, chemoselective elaboration in multi-step medicinal chemistry campaigns without protecting group crossover .

Why Generic Pyrrolidine-3-glycinamide Substitution Fails: Stereochemical, Protecting Group, and Purity Risks for (S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester Procurement


Interchanging CAS 193269-79-3 with its racemic mixture (CAS 1353960-31-2), the (R)-enantiomer (CAS 1354019-55-8), or a Cbz-protected analog (CAS 1353998-36-3) introduces quantifiable risks in stereochemical fidelity, downstream coupling efficiency, and deprotection orthogonality. The (S)-configured pyrrolidine-3-glycinamide is not a generic scaffold—it is the precise intermediate required in the published synthesis of Tomopenem, a Phase II carbapenem antibiotic whose antibacterial pharmacophore demands 3(S) stereochemistry for proper target engagement with penicillin-binding proteins [1]. Substitution with the (R)-enantiomer yields a diastereomeric final product with undefined, and likely compromised, antimicrobial activity [2]. The Boc protecting group further differentiates this compound from Cbz analogs: Boc removal under acidic conditions (TFA or HCl) is orthogonal to hydrogenolytic Cbz deprotection, enabling sequential synthetic strategies that are impossible with a mismatched protecting group regime [3]. Even within the same enantiomeric series, purity differentials—98% (S) versus 97% (racemic) from commercial sources—translate to a 3-fold difference in total impurity burden (2% vs 3%), which propagates multiplicatively across subsequent synthetic steps .

Quantitative Comparative Evidence for (S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester Against Closest Analogs


Stereochemical Requirement: (S)-Enantiomer as the Defined Intermediate in Tomopenem (CS-023) Carbapenem Synthesis

The (S)-enantiomer (CAS 193269-79-3) is the exclusively specified intermediate (IV) in the published synthetic route to Tomopenem (CS-023), a 1β-methylcarbapenem antibiotic developed by Sankyo/Roche [1]. The drug synthesis database explicitly identifies 'tert-butyl (3S)-3-[(2-aminoacetyl)amino]-1-pyrrolidinecarboxylate' as the required building block; the (R)-enantiomer (CAS 1354019-55-8) is absent from this and all other published Tomopenem routes [2]. The (3S) configuration is preserved through subsequent guanidinylation and coupling steps to yield the final antibiotic with (3S) stereochemistry, which is structurally embedded in the Tomopenem IUPAC name: (4R,5S,6S)-3-[[(3S,5S)-5-[[(3S)-3-[[2-[(aminoiminomethyl)amino]acetyl]amino]-1-pyrrolidinyl]carbonyl]-1-methyl-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid [3].

Carbapenem antibiotic synthesis Chiral pyrrolidine intermediate Stereospecific drug manufacturing

Synthetic Yield Benchmark: 96.8% Isolated Yield for (S)-Enantiomer via Ammonolysis Route from Patent WO2011/160020

The (S)-enantiomer is synthesized from N-Boc-3(S)-chloroacetamidopyrrolidine (compound 157) via ammonolysis using NH₄OH (28% aq.) and NaI in methanol at 20°C for 48 hours, yielding 96.8% of the desired glycinamide product after silica gel chromatography (4.6 g from 6.0 g starting material) . This nearly quantitative yield establishes a reproducible benchmark for multi-gram synthesis. While direct comparative yield data for the (R)-enantiomer under identical ammonolysis conditions are not publicly reported, the racemic synthesis via the same general route (acylation of N-Boc-3-aminopyrrolidine with chloroacetyl chloride, followed by ammonolysis) is documented in the Tomopenem literature without a reported isolated yield, suggesting the 96.8% figure represents an optimized, enantiopure process [1].

Process chemistry Glycinamide synthesis Ammonolysis yield optimization

Commercial Purity and Price Comparison: (S)-Enantiomer (98%, Leyan) vs. Racemic Mixture (97%, Fluorochem) vs. (R)-Enantiomer (95%, Fluorochem)

Commercial purity specifications differentiate the three forms of 3-(2-amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester: the (S)-enantiomer is supplied at 98% purity (Leyan, Product No. 1773418) ; the racemic mixture at 97% (Fluorochem, Product Code F080579, £59.00 per 100 mg) ; and the (R)-enantiomer at ≥95% (Fluorochem, Product Code F080580) . The 1% purity differential between (S) and racemic translates to a 2% vs. 3% total impurity load—a 50% relative increase in impurities for the racemate. More critically, the racemate's impurity profile includes the (R)-enantiomer as a major component (~50% of sample), which is chromatographically inseparable from the desired (S)-enantiomer under achiral conditions, precluding purity upgrade by standard flash chromatography . All three share the same MDL number family (MFCD21092343 for (R), MFCD21092342 for racemic) and predicted physicochemical properties (density 1.2±0.1 g·cm⁻³, boiling point 416.8±45.0°C at 760 mmHg) derived from the ACD/Labs Percepta Platform .

Chiral purity procurement Building block supplier comparison Cost-per-gram analysis

Protecting Group Orthogonality: Boc (Target) vs. Cbz (Analog) for Sequential Deprotection Strategies

The tert-butyloxycarbonyl (Boc) group of CAS 193269-79-3 is cleaved under acidic conditions (TFA/CH₂Cl₂ or 4N HCl in EtOAc/MeCN, as employed in the Tomopenem synthesis) [1], whereas the benzyloxycarbonyl (Cbz) group of the closest N-protecting group analog—(S)-3-(2-amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester (CAS 1353998-36-3)—requires hydrogenolysis (H₂, Pd/C) or strongly acidic conditions (HBr/AcOH) . The Boc/Cbz pair is a canonical orthogonal protecting group combination in peptide chemistry (Chem. Rev. 2009, 109, 2455–2504), enabling sequential deprotection of the pyrrolidine nitrogen and the glycinamide amine without crossover [2]. In the Tomopenem route specifically, Boc deprotection of Intermediate VI with HCl in EtOAc/MeCN generates the free pyrrolidine amine for subsequent coupling, while the guanidine moiety remains intact—a selectivity profile that would be inverted or lost with a Cbz-protected analog [3].

Orthogonal protecting group strategy Solid-phase peptide synthesis Chemoselective deprotection

Functional Handle Differentiation: Free Glycinamide Amine vs. Acetamide (Des-amino) Analog for Downstream Derivatization

The target compound bears a free primary amine on the glycinamide side chain (NH₂-CH₂-CONH-), enabling direct guanidinylation, acylation, reductive amination, or sulfonylation without prior deprotection . In the Tomopenem synthesis, this free amine is guanidinylated with protected S-methylisothiourea to install the critical guanidinoacetamido pharmacophore [1]. The closest des-amino analog, (S)-1-BOC-3-acetamidopyrrolidine (CAS 114636-37-2), bears an acetamide (CH₃-CONH-) rather than a glycinamide, lacking the terminal amine handle entirely and thus incapable of participating in the guanidinylation chemistry essential for carbapenem side-chain construction . This functional group difference is absolute: the des-amino analog cannot be transformed into the target guanidine without de novo C-N bond formation at an unactivated methyl group.

Glycinamide functionalization Guanidinylation Building block versatility

Definitive Application Scenarios for (S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester Based on Quantitative Differentiation Evidence


Stereospecific Synthesis of 1β-Methylcarbapenem Antibiotics (Tomopenem and Structural Analogs)

CAS 193269-79-3 is the documented Intermediate IV in the convergent synthesis of Tomopenem (CS-023), where the (3S) configuration is retained throughout the synthetic sequence—guanidinylation, Boc deprotection, coupling to the carbapenem core, and final deprotection—to deliver the antibiotic with the precise stereochemistry required for penicillin-binding protein engagement [1]. Any substitution with the (R)-enantiomer or racemic mixture at this intermediate stage would propagate incorrect stereochemistry into the final drug substance, yielding a diastereomer whose antibacterial spectrum against Gram-negative pathogens (including P. aeruginosa and MRSA) would be undefined and, based on carbapenem SAR precedent, severely attenuated [2]. The 96.8% reported yield for this intermediate further supports its process-chemistry viability for medicinal chemistry campaigns targeting novel carbapenem analogs.

Orthogonal Protection Strategy for Sequential Pyrrolidine-N and Glycinamide-N Functionalization in Peptidomimetic Synthesis

The Boc protecting group on the pyrrolidine nitrogen enables acid-mediated deprotection (TFA or HCl) without affecting the glycinamide side-chain functionality, while the free glycinamide amine can be independently derivatized via acylation, guanidinylation, or reductive amination while the Boc group remains intact [1]. This orthogonal protection profile is essential for the construction of peptidomimetics, PROTAC linkers, and bioconjugates requiring sequential, chemoselective amine functionalization [2]. The structurally analogous Cbz-protected compound (CAS 1353998-36-3) would require hydrogenolytic deprotection, which is incompatible with substrates containing reducible functional groups (alkenes, nitro groups, benzyl esters) commonly encountered in complex synthetic sequences .

Enantiopure Pyrrolidine Scaffold for Structure-Activity Relationship (SAR) Studies in Drug Discovery

For medicinal chemistry programs exploring pyrrolidine-3-glycinamide as a privileged scaffold—including DPP-4 inhibitors, glutaminyl cyclase inhibitors, and protease inhibitors [1]—the (S)-enantiomer (98% purity) provides a defined stereochemical starting point for SAR exploration [2]. The 98% purity minimizes confounding biological assay results from stereochemical or chemical impurities, which is particularly critical when screening at concentrations where a 2% impurity of the (R)-enantiomer could contribute to off-target pharmacology at micromolar test concentrations . The free glycinamide amine further enables rapid analog generation via parallel acylation or sulfonylation without additional deprotection steps [3].

Process Development and Scale-Up for cGMP Carbapenem Intermediate Manufacturing

The reproducible 96.8% yield of the (S)-glycinamide intermediate from the corresponding chloroacetamide (compound 157) under mild conditions (NH₄OH/NaI/MeOH, 20°C, 48 h) [1] provides a validated starting point for process optimization toward larger-scale cGMP manufacturing. The Boc protecting group is compatible with standard large-scale deprotection protocols (HCl in organic solvents), and the absence of chromatographically inseparable enantiomeric impurities in the single-enantiomer starting material simplifies analytical quality control relative to racemic or scalemic mixtures [2]. For organizations developing generic Tomopenem or novel carbapenem follow-on compounds, procurement of CAS 193269-79-3 with defined purity and stereochemistry is a prerequisite for regulatory filings that require demonstration of enantiomeric purity in the final drug substance .

Quote Request

Request a Quote for (S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.